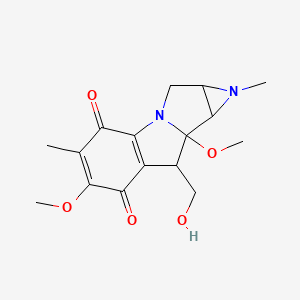
Decarbamoylmethylmitomycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Decarbamoylmetilmitomicina A es un compuesto bioquímico con la fórmula molecular C16H20N2O5 y un peso molecular de 320.34 g/mol . Es un derivado de la mitomicina, una clase de potentes compuestos antibacterianos y anticancerígenos . La Decarbamoylmetilmitomicina A se utiliza principalmente en la investigación proteómica y no está destinada al uso diagnóstico o terapéutico .
Métodos De Preparación
La síntesis de Decarbamoylmetilmitomicina A implica reacciones químicas complejas debido a su intrincada estructura. Los métodos de preparación suelen incluir los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, que suelen ser derivados de la mitomicina.
Condiciones de reacción: Las reacciones se llevan a cabo en condiciones controladas, incluidas temperaturas, presiones y niveles de pH específicos, para garantizar las transformaciones químicas deseadas.
Purificación: El producto final se purifica mediante técnicas como la cromatografía para eliminar cualquier impureza.
Análisis De Reacciones Químicas
La Decarbamoylmetilmitomicina A experimenta varias reacciones químicas, incluidas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
La Decarbamoylmetilmitomicina A tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo bioquímico en diversas reacciones químicas y estudios.
Biología: Se utiliza en la investigación proteómica para estudiar las interacciones y funciones de las proteínas.
Medicina: Aunque no se utiliza terapéuticamente, sirve como un compuesto modelo en el estudio de los derivados de la mitomicina y sus posibles aplicaciones médicas.
Industria: Se utiliza en el desarrollo de nuevos ensayos bioquímicos y técnicas analíticas.
Mecanismo De Acción
El mecanismo de acción de la Decarbamoylmetilmitomicina A implica su interacción con nucleófilos celulares. Tras la activación, forma un intermedio altamente reactivo que puede alquilatar el ADN y otros componentes celulares. Esta alquilación conduce a la inhibición de la síntesis y función del ADN, lo que finalmente provoca la muerte celular . Los objetivos y vías moleculares involucrados incluyen la reticulación del ADN y la inhibición de la reductasa de tioredoxina .
Comparación Con Compuestos Similares
La Decarbamoylmetilmitomicina A es similar a otros derivados de la mitomicina, como:
Mitomicina C: La mitomicina más potente, utilizada medicinalmente por su actividad contra varios tumores.
Mitomicina B: Otro derivado utilizado en el tratamiento de neoplasias malignas.
Azinomicinas: Moléculas de origen natural con importantes propiedades biológicas.
La singularidad de la Decarbamoylmetilmitomicina A reside en sus modificaciones estructurales específicas, que confieren propiedades bioquímicas y aplicaciones de investigación distintas.
Propiedades
IUPAC Name |
8-(hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-7-12(20)11-10(13(21)14(7)22-3)8(6-19)16(23-4)15-9(17(15)2)5-18(11)16/h8-9,15,19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZWYXWRDFDZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














